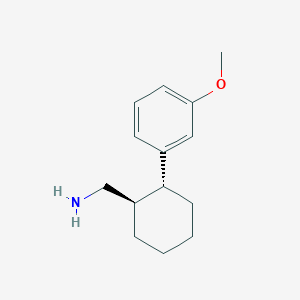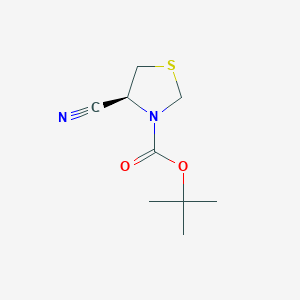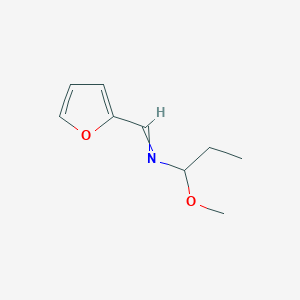![molecular formula C11H13N3O4S B15169046 Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate CAS No. 648412-62-8](/img/structure/B15169046.png)
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate is a heterocyclic compound that features a thieno-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thieno-pyrazole compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno-pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antimetabolite properties.
Thieno[2,3-b]pyridines: These compounds also feature a thieno core and have various biological activities.
Uniqueness
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
648412-62-8 |
|---|---|
Molekularformel |
C11H13N3O4S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
diethyl 3-aminothieno[3,2-c]pyrazole-1,5-dicarboxylate |
InChI |
InChI=1S/C11H13N3O4S/c1-3-17-10(15)7-5-6-8(19-7)9(12)13-14(6)11(16)18-4-2/h5H,3-4H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
AXBXCKUQXVUWRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NN2C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)





![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)

![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)

